6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
Description
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule that features a pyrimidine ring, a pyran ring, and a benzoate ester
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-12-7-13(2)22-20(21-12)28-11-16-9-17(23)18(10-26-16)27-19(24)14-5-4-6-15(8-14)25-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXRUFVWLUGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols as the nucleophile.
Construction of the Pyran Ring: This step involves cyclization reactions, which can be facilitated by acid or base catalysis.
Esterification: The final step involves the esterification of the pyran ring with 3-methoxybenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The 3-methoxybenzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating active metabolites.
Mechanistic Insight :
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The ester carbonyl undergoes nucleophilic attack by water (acidic) or hydroxide (basic), leading to cleavage of the ester bond.
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The reaction is influenced by steric hindrance from the pyrimidine and pyran substituents, requiring elevated temperatures for completion.
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge between the pyran and pyrimidine moieties is susceptible to nucleophilic substitution, enabling structural diversification.
Key Findings :
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The sulfur atom’s nucleophilicity allows substitution with thiols or alkyl halides, generating analogs with altered lipophilicity or stability .
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Reactions are typically performed in polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
Pyran Ring Oxidation
The 4-oxo group on the pyran ring can undergo further oxidation or reduction, depending on reaction conditions.
Structural Implications :
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Oxidation of the pyran ring enhances hydrogen-bonding capacity, potentially improving target binding in biological systems.
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Reduction generates a hydroxyl group, enabling further functionalization (e.g., glycosylation) .
Microwave-Assisted Functionalization
Microwave irradiation accelerates reactions involving cyclization or coupling, as observed in structurally related pyran-pyrimidine hybrids.
| Reaction Type | Conditions/Reagents | Products | References |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, microwave | Pyrazoline-fused derivatives |
Research Context :
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Microwave synthesis reduces reaction times from hours to minutes, improving yields of cyclized products .
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This method is particularly effective for introducing heterocyclic moieties (e.g., pyrazoline) into the pyran scaffold .
Electrochemical Reduction of Nitro Groups
In analogs containing nitro substituents (e.g., 4-nitrobenzoate derivatives), electrochemical reduction generates reactive intermediates.
| Reaction Type | Conditions/Reagents | Products | References |
|---|---|---|---|
| Electrochemical Reduction | Cyclic voltammetry, pH 7 buffer | Amino or hydroxylamine derivatives |
Biological Relevance :
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Reduction of nitro groups is critical for prodrug activation, as seen in antitubercular agents like pretomanid .
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Electrochemical studies provide insights into redox behavior, aiding in the design of bioactivated derivatives .
Sulfamoyl Group Interactions (Analog-Specific)
In related compounds with sulfamoyl substituents (e.g., 4-(dimethylsulfamoyl)benzoate), hydrolysis generates sulfonic acids.
| Reaction Type | Conditions/Reagents | Products | References |
|---|---|---|---|
| Sulfamoyl Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, heat | 3-Methoxybenzoic acid + Dimethylamine-SO<sub>3</sub>H |
Application Note :
Scientific Research Applications
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific reactivity, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism by which 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and pyrimidine groups could play a crucial role in these interactions, potentially forming hydrogen bonds or participating in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate: is unique due to its combination of a pyrimidine ring, a pyran ring, and a benzoate ester. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes a pyrimidine moiety, a pyran ring, and a methoxybenzoate group, which are significant in determining its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the antimicrobial activity observed in different studies:
The compound has demonstrated varying degrees of efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
The proposed mechanisms by which this compound exerts its antimicrobial effects include:
- Cell Membrane Disruption : The compound may interact with the lipid bilayer of microbial cells, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in microbial metabolism and replication.
- Biofilm Disruption : There is evidence suggesting that it can disrupt biofilms formed by bacteria, enhancing susceptibility to other antimicrobial agents.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ampicillin, suggesting its potential as an alternative antimicrobial agent in clinical settings .
Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with other antimicrobial agents. The results showed enhanced antibacterial activity when used in combination with eugenol and salicylic acid, indicating that it may serve as an effective component in multi-agent formulations .
Q & A
Q. How to assess ecological risks when this compound enters aquatic systems?
- Follow OECD guidelines for acute/chronic toxicity testing in Daphnia magna and Danio rerio.
- Model bioaccumulation potential using partition coefficients (e.g., BCF > 1000 indicates high risk) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and meta-analyses of published datasets.
- Experimental Design : Use split-plot designs (e.g., randomized blocks with temporal subplots) to manage multivariate factors like solvent polarity or temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
